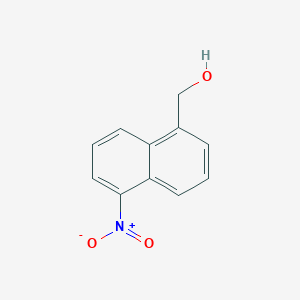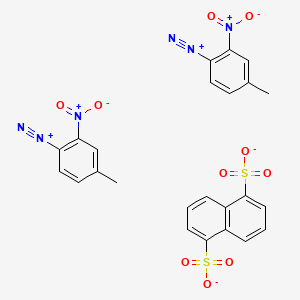
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a diazonium salt that is commonly used in organic synthesis and analytical chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often utilized in the synthesis of azo dyes and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with naphthalene-1,5-disulphonic acid. The reaction conditions generally include:
Diazotization: 4-Methyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with naphthalene-1,5-disulphonic acid in an aqueous medium to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents.
Coupling Reactions: Phenols, aromatic amines, and alkaline conditions are typically used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also be reduced to an amino group, which can further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methylbenzenediazonium chloride
- 2-Methyl-4-nitrobenzenediazonium sulfate
Uniqueness
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is unique due to its combination of a diazonium group with a nitro group and a naphthalene-1,5-disulphonate moiety. This structure provides a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications. Its ability to form stable azo compounds and its reactivity in substitution and reduction reactions set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
85223-03-6 |
|---|---|
Molekularformel |
C24H18N6O10S2 |
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(9-8)7(4-5)10(11)12/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI-Schlüssel |
DROLVKHTCNCZRB-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
| 85223-03-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



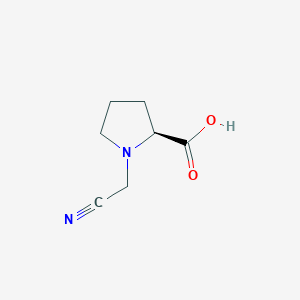
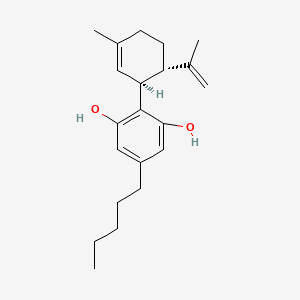
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)

![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
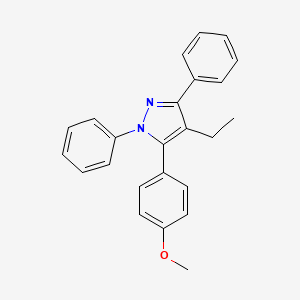

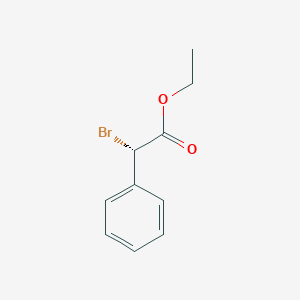
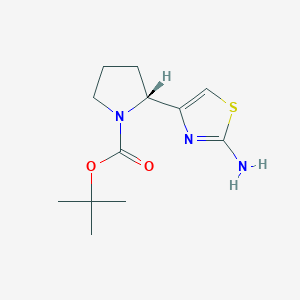

![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
